N,N-Diethylaniline

概述

描述

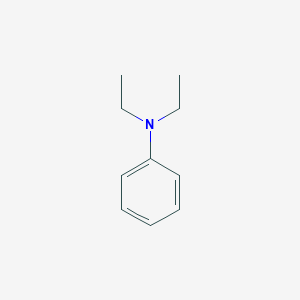

N,N-Diethylaniline (CAS 91-66-7) is a tertiary aromatic amine with the molecular formula C₁₀H₁₅N and a molecular weight of 149.23 g/mol. It is a colorless to light yellow liquid with a boiling point of 211–213°C and a distinctive amine odor. It is soluble in most organic solvents and widely used as an intermediate in pharmaceuticals, dyes, pesticides, and organic synthesis .

Structurally, it consists of a benzene ring substituted with two ethyl groups attached to the nitrogen atom. This configuration imparts unique electronic and steric properties, making it valuable in reactions involving electron donation, such as Friedel-Crafts alkylation and Wittig reactions . Notably, this compound exhibits genotoxicity, inducing sister chromatid exchanges (SCEs) in human lymphocytes at concentrations as low as 10 μM, particularly in the presence of metabolic activation (S-9 mix) .

准备方法

Synthetic Routes and Reaction Conditions: N,N-Diethylaniline can be synthesized through several methods. One common method involves the alkylation of aniline with diethyl sulfate or diethyl carbonate under basic conditions . Another method includes the reaction of aniline with diethylamine in the presence of a catalyst such as palladium on carbon .

Industrial Production Methods: In industrial settings, this compound is often produced by the reaction of aniline with diethylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out under anhydrous conditions to prevent the formation of by-products . This method is efficient, environmentally friendly, and yields high purity this compound .

化学反应分析

Types of Reactions: N,N-Diethylaniline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form N,N-diethyl-p-benzoquinone imine.

Reduction: It can be reduced to form N,N-diethylcyclohexylamine.

Substitution: It can undergo electrophilic substitution reactions, such as nitration and sulfonation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nitration typically involves the use of nitric acid and sulfuric acid, while sulfonation uses sulfuric acid.

Major Products:

Oxidation: N,N-diethyl-p-benzoquinone imine.

Reduction: N,N-diethylcyclohexylamine.

Substitution: Nitro and sulfonic acid derivatives of this compound.

科学研究应用

Synthesis of Organic Compounds

DEA serves as a crucial intermediate in the synthesis of various organic compounds:

- Dyes : It is extensively used in the production of azo disperse dyes, which are important in textile applications .

- Pharmaceuticals : DEA is involved in synthesizing pharmaceuticals, including oxazol-5(4H)-ones through one-pot reactions .

- Charge Transfer Complexes : The compound forms charge transfer complexes with fullerenes, enhancing the photophysical properties of materials used in optoelectronic devices .

Analytical Chemistry

In analytical chemistry, this compound plays a significant role:

- Reagents : It is used as a base in matrix-assisted laser desorption/ionization (MALDI) techniques, improving the reproducibility of analytical results .

- Detection Methods : DEA has been explored in novel detection methods for environmental pollutants, demonstrating effectiveness in solid-phase microextraction (SPME) techniques for analyzing trace contaminants .

Environmental Applications

DEA has notable applications in environmental science:

- Sorbent Materials : Research indicates that DEA can be incorporated into sorbent materials for the removal of pollutants from wastewater. Its properties allow for effective sorption of various organic compounds, thus aiding in the treatment of dye-laden wastewater .

- Photochemical Studies : DEA has been utilized in photochemical studies to understand the degradation pathways of pollutants under simulated solar irradiation conditions. This application highlights its role in environmental monitoring and remediation efforts .

Industrial Applications

In industry, this compound finds utility as:

- Solvent and Alkylating Agent : It acts as a solvent and alkylating agent in various chemical reactions, contributing to processes such as polymerization and extraction .

- Stabilizer : DEA is employed as a stabilizer for certain chemical formulations, ensuring product integrity during storage and application .

Case Study 1: Synthesis of Azo Dyes

A study demonstrated the successful use of this compound in synthesizing azo dyes via diazotization reactions. The resulting dyes exhibited vibrant colors suitable for textile applications, showcasing DEA's importance in the dye manufacturing sector.

Case Study 2: Environmental Remediation

Research on wastewater treatment highlighted the effectiveness of DEA-modified sorbents in removing color and organic pollutants from dye wastewater. The study reported over 90% removal efficiency, illustrating DEA's potential role in environmental cleanup technologies.

作用机制

The mechanism of action of N,N-Diethylaniline involves its ability to act as a nucleophile in various chemical reactions. It can donate electrons to electrophilic centers, facilitating the formation of new chemical bonds . In biological systems, it can interact with cellular components, leading to changes in cellular function and structure .

相似化合物的比较

Comparison with Similar Compounds

Chemical Structure and Physicochemical Properties

The primary analogs of N,N-Diethylaniline include N,N-Dimethylaniline (DMA) and substituted derivatives like N,N-Diethyl-m-toluidine . Key differences arise from alkyl chain length and electronic effects:

| Property | This compound | N,N-Dimethylaniline | N,N-Diethyl-m-toluidine |

|---|---|---|---|

| Molecular Weight | 149.23 g/mol | 121.18 g/mol | 163.26 g/mol |

| Boiling Point | 211–213°C | 193°C | 228–230°C |

| Log Kow | 3.31 | 2.47 | 3.85 |

| pKa | 6.57 | 5.15 | 6.40 |

| Solubility | Miscible in organic solvents | Similar to DEA | Lower aqueous solubility |

- Steric Effects : The ethyl groups in this compound increase steric hindrance compared to DMA, influencing reaction kinetics. For example, in N-dealkylation by cytochrome P450, both DMA and DEA show similar total reaction rates, but DMA undergoes faster N-demethylation due to the higher acidity of methyl protons in aminium radical intermediates .

- Electronic Effects : DEA’s higher pKa (6.57 vs. DMA’s 5.15) reduces protonation in aqueous environments, affecting its mobility in soil (estimated Koc = 1,500) .

Toxicity and Environmental Impact

生物活性

N,N-Diethylaniline (DEA) is an organic compound widely used in various industrial applications, including as a solvent, an intermediate in dye production, and in the synthesis of pharmaceuticals. Understanding its biological activity is crucial due to its potential health impacts and environmental effects. This article reviews the biological activity of DEA, focusing on its toxicological effects, metabolic pathways, and its biodegradation.

Acute and Chronic Toxicity

This compound exhibits significant toxicity in various animal models. The lethal dose (LD50) for DEA has been estimated at approximately 1350 mg/kg when administered orally to rats and 1690 mg/kg via dermal exposure in rabbits . Chronic exposure studies have shown that DEA can lead to various health issues, including carcinogenic effects. For instance, a study indicated that exposure to DEA increased the incidence of forestomach papillomas in female mice .

Carcinogenic Potential

The International Agency for Research on Cancer (IARC) has classified DEA as possibly carcinogenic to humans based on sufficient evidence from animal studies showing that it induces tumors . The mechanism behind this carcinogenicity may involve metabolic activation leading to the formation of reactive intermediates that can damage cellular macromolecules.

Metabolism and Biotransformation

The metabolism of this compound primarily occurs in the liver through oxidation and demethylation processes. Key metabolic pathways include:

- N-Oxidation : Conversion of DEA to this compound N-oxide, which is further metabolized to formaldehyde and N-methylaniline.

- N-Demethylation : This process leads to the formation of aniline and other metabolites such as 4-aminophenol .

The major enzymes involved in these processes are flavin-containing monooxygenases and cytochrome P450 enzymes. Studies have demonstrated that these enzymes catalyze the oxidative transformations of DEA in various species, including humans, rats, and other mammals .

Environmental Impact and Biodegradation

This compound is persistent in the environment, particularly in contaminated aquifers. Research indicates that under anaerobic conditions, DEA shows limited biodegradation potential, suggesting its recalcitrance in natural settings . Laboratory studies have confirmed that while aerobic conditions can facilitate some degradation, the overall rate remains low compared to other organic compounds.

Case Studies

- Carcinogenicity Study : In a long-term study involving mice administered with varying doses of DEA, it was found that higher doses significantly increased tumor incidence compared to controls. Specifically, 8 out of 50 high-dose females developed squamous-cell papillomas compared to only 2 out of 50 controls (p = 0.042) .

- Metabolic Pathway Analysis : A detailed analysis using rat liver microsomes revealed that both N-oxidation and oxidative N-demethylation were prominent pathways for DEA metabolism. The study highlighted the role of specific enzyme inhibitors that confirmed the involvement of flavin-containing monooxygenases in N-oxidation reactions .

Summary Table: Biological Activity Overview

| Aspect | Details |

|---|---|

| Chemical Structure | CHN |

| LD50 (Rats) | 1350 mg/kg (oral), 1690 mg/kg (dermal) |

| Carcinogenicity | Possible human carcinogen (IARC classification) |

| Key Metabolites | This compound N-oxide, Aniline, Formaldehyde |

| Biodegradation | Limited under anaerobic conditions; recalcitrant in aquifers |

常见问题

Basic Research Questions

Q. How can N,N-Diethylaniline be synthesized and characterized for use in organic reactions?

this compound is synthesized via alkylation of aniline with diethyl sulfate or ethyl halides in the presence of a base. Characterization involves nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm substitution patterns, mass spectrometry (MS) for molecular weight verification, and infrared (IR) spectroscopy to identify functional groups (e.g., C-N stretching at ~1,250 cm⁻¹). Purity is assessed via gas chromatography (GC) or high-performance liquid chromatography (HPLC) .

Q. What experimental designs are used to evaluate the genotoxicity of this compound in human cells?

The in vitro sister chromatid exchange (SCE) assay in human peripheral blood lymphocytes is a standard method. Cells are cultured with varying concentrations of this compound (0.1–100 µM) in the presence/absence of metabolic activation (S-9 mix). After 72 hours, cells are treated with colcemid, harvested, and stained for SCE quantification. Dose-response relationships are analyzed using ANOVA, with significance thresholds at p < 0.05 .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Key protocols include:

- Use of fume hoods and personal protective equipment (gloves, goggles) to avoid inhalation or skin contact (vapor pressure: ~0.5 mmHg at 25°C).

- Storage in airtight containers away from oxidizers and acids (incompatible due to amine reactivity).

- Emergency measures: Immediate rinsing with water for skin/eye exposure and medical consultation. Safety Data Sheets (SDS) recommend monitoring biodegradation (0% BOD in 4 weeks) and bioaccumulation potential (BCF 17–161 in carp) for environmental compliance .

Advanced Research Questions

Q. How does this compound enhance enantioselectivity in catalytic reductions of cyclic ketones?

In oxazaborolidine-catalyzed reductions, this compound acts as an additive to neutralize acidic impurities (e.g., residual HCl) in the catalyst, enhancing enantiomeric excess (e.g., >90% ee for 2,2-disubstituted cycloalkanones). Experimental validation involves comparing reaction outcomes with/without the additive using chiral HPLC or polarimetry .

Q. What mechanistic insights explain this compound's role in metal-enhanced exciplex fluorescence?

When anthracene and this compound are adsorbed onto Silver Island Films (SIFs), surface plasmon resonance amplifies the electric field, enhancing both monomer (400–450 nm) and exciplex (500–550 nm) emissions. Time-resolved fluorescence spectroscopy reveals reduced radiative lifetimes (1–5 ns vs. 10–20 ns in solution), confirming energy transfer to the metal interface .

Q. How does this compound influence the morphology of indium phosphide (InP) nanowires during synthesis?

As a solvent in nanoparticle synthesis, this compound’s moderate steric bulk (~93 ų) allows partial aggregation of indium seeds, leading to bent nanorods. In contrast, bulkier solvents (e.g., trioctylphosphine) prevent aggregation, yielding straight nanowires. Transmission electron microscopy (TEM) and X-ray diffraction (XRD) correlate solvent choice with crystallographic defects .

Q. Why does this compound exhibit photooxidation activation in frozen aqueous solutions?

Freezing aqueous solutions of this compound induces a bathochromic shift (~10–15 nm) in UV-Vis spectra due to reduced solvent mobility and increased local concentration at the air-ice interface. Diffuse reflectance spectroscopy and computational modeling (TD-DFT) confirm enhanced π→π* transitions under cryogenic conditions .

属性

IUPAC Name |

N,N-diethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-3-11(4-2)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGSUCNLOZRCGPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N, Array | |

| Record name | N,N-DIETHYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3196 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N-DIETHYLANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1609 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8021800 | |

| Record name | N,N-Diethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N,n-diethylaniline appears as a colorless to yellow liquid with a fishlike odor, that is strongly corrosive. Irritating to skin, eyes and mucous membranes and moderately toxic by inhalation, absorption and ingestion. Flash point 185 °F. Used in dyes and in the production of organic chemicals., Liquid, Colorless to yellow liquid; [Merck Index] Light yellow liquid; [MSDSonline], COLOURLESS-TO-YELLOW LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | N,N-DIETHYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3196 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzenamine, N,N-diethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Diethylaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8382 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N,N-DIETHYLANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1609 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

419.9 °F at 760 mmHg ; 198 °F at 10 mmHg (NTP, 1992), 216.3 °C | |

| Record name | N,N-DIETHYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3196 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N-DIETHYLANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1639 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

185 °F (NTP, 1992), 185 °F (85 °C) (CLOSED CUP), 79 °C c.c. | |

| Record name | N,N-DIETHYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3196 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N-DIETHYLANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1639 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N,N-DIETHYLANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1609 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 76.1 °F (NTP, 1992), 1 g dissolves in 70 ml of water at 12 °C; slightly sol in alcohol, chloroform and ether, Sol in acetone, In water, 139 mg/l @ 25 °C, Solubility in water, g/100ml at 25 °C: 0.014 | |

| Record name | N,N-DIETHYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3196 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N-DIETHYLANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1639 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N,N-DIETHYLANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1609 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.906 (USCG, 1999) - Less dense than water; will float, 0.9307 @ 20 °C/4 °C, Relative density (water = 1): 0.93 | |

| Record name | N,N-DIETHYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3196 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N-DIETHYLANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1639 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N,N-DIETHYLANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1609 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

1.0 (AIR= 1), Relative vapor density (air = 1): 5.1 | |

| Record name | N,N-DIETHYLANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1639 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N,N-DIETHYLANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1609 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1 mmHg at 121.5 °F (NTP, 1992), 0.13 [mmHg], 0.14 mm Hg @ 25 °C, Vapor pressure, Pa at 20 °C: 19 | |

| Record name | N,N-DIETHYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3196 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N-Diethylaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8382 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N,N-DIETHYLANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1639 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N,N-DIETHYLANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1609 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless to yellow liquid, BROWN OILY LIQUID | |

CAS No. |

91-66-7 | |

| Record name | N,N-DIETHYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3196 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N-Diethylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Diethylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-DIETHYLANILINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7205 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, N,N-diethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Diethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-diethylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.899 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYLANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1WR1HJ2PGW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N,N-DIETHYLANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1639 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N,N-DIETHYLANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1609 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-37.8 °F (NTP, 1992), -38.8 °C, -38 °C | |

| Record name | N,N-DIETHYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3196 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N-DIETHYLANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1639 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N,N-DIETHYLANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1609 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。